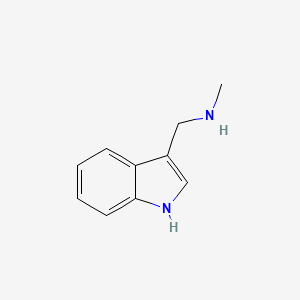

N-Methyl-3-aminomethylindole

Descripción

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFJNBXQXNWYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189826 | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-95-4 | |

| Record name | N-Methyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36284-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM87YT7IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Indole Alkaloids in Biological Systems

Indole (B1671886) alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole ring system. mdpi.com They are found across a wide range of organisms, from marine creatures to terrestrial plants and fungi. mdpi.comresearchgate.net In the biological realm, these alkaloids are renowned for their vast array of potent pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. mdpi.comnih.gov

Many indole alkaloids serve as crucial defense mechanisms for the organisms that produce them. yuntsg.com For instance, some plants synthesize these compounds to deter herbivores and protect against pathogens. yuntsg.comresearchgate.net The structural diversity of indole alkaloids, which can range from simple molecules to complex polycyclic structures, contributes to their wide-ranging biological effects. researchgate.netnih.gov This diversity stems from various biosynthetic pathways, often originating from the amino acid tryptophan. nih.gov The study of these pathways not only provides insight into plant metabolism but also opens avenues for the biotechnological production of valuable compounds. uni-hannover.de

Biosynthesis and Metabolic Pathways of N Methyl 3 Aminomethylindole

Tryptophan as the Primary Metabolic Substrate for Gramine (B1672134) Biosynthesis

The biosynthesis of gramine, and consequently N-Methyl-3-aminomethylindole, originates from the amino acid L-tryptophan. researchgate.netcdnsciencepub.comtandfonline.comresearchgate.net Studies utilizing radiolabeled tryptophan have definitively established it as the primary precursor in this metabolic pathway. cdnsciencepub.comyuntsg.comnih.gov In barley (Hordeum vulgare), where this pathway is well-studied, tryptophan undergoes a series of enzymatic transformations to yield gramine. researchgate.netresearchgate.net The indole (B1671886) ring and the β-carbon and amino group of the tryptophan side chain are retained during this conversion, while the α-carbon and carboxyl group are lost. researchgate.net This process is a key step in the production of various defensive secondary metabolites in plants. researchgate.netresearchgate.net

Intermediates in Gramine Biosynthesis

The conversion of tryptophan to gramine is not a single-step reaction but involves the formation of key intermediates, including 3-Aminomethylindole (AMI) and this compound (MAMI). researchgate.netyuntsg.comcdnsciencepub.com

Formation of 3-Aminomethylindole (AMI)

The initial step in the pathway after tryptophan is the formation of 3-Aminomethylindole (AMI). researchgate.netyuntsg.com This conversion involves the shortening of the tryptophan side chain by two carbon atoms. researchgate.net For a long time, the specific enzyme responsible for this transformation was unknown. researchgate.nettandfonline.comqtax.se However, recent research has identified a cytochrome P450 monooxygenase, specifically CYP76M57, now named AMI synthase (AMIS), as the enzyme that catalyzes the conversion of tryptophan to AMI. yuntsg.comresearchgate.netnih.govnih.govmpg.de This reaction is an unusual oxidative rearrangement where the amino group of tryptophan is retained. yuntsg.comnih.gov

Conversion of 3-Aminomethylindole to this compound (MAMI)

Once AMI is formed, it undergoes the first of two sequential methylation steps to become this compound (MAMI). researchgate.netcdnsciencepub.comyuntsg.comresearchgate.net This reaction is catalyzed by a specific N-methyltransferase enzyme. tandfonline.comresearchgate.netdiva-portal.org This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor, a common cofactor in such biological methylation reactions. researchgate.netontosight.ai

Subsequent Methylation to Gramine

Following its formation, MAMI is further methylated to produce the final product, gramine. researchgate.netcdnsciencepub.comyuntsg.comresearchgate.netresearchgate.net The same N-methyltransferase that converts AMI to MAMI is also responsible for this second methylation step. researchgate.nettandfonline.comresearchgate.netdiva-portal.org This enzyme, therefore, catalyzes two sequential N-methylations of the amino group of AMI to ultimately form gramine. researchgate.netresearchgate.net

Enzymology of this compound Synthesis

The synthesis of this compound is critically dependent on the activity of a specific N-methyltransferase enzyme.

Characterization of this compound N-methyltransferase (NMT)

The enzyme responsible for the methylation steps in gramine biosynthesis is a 3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase (NMT). researchgate.nettandfonline.comresearchgate.netresearchgate.net This enzyme has been cloned and characterized from barley. qtax.senih.govresearchgate.net It belongs to the class of methyltransferases and is specific to the substrates AMI and MAMI. qtax.senih.govontosight.ai The gene encoding this enzyme (GenBank accession U54767) was initially misidentified as a jasmonate-induced O-methyltransferase but was later correctly identified as an N-methyltransferase crucial for gramine biosynthesis. qtax.seqtax.senih.gov The purified recombinant NMT protein actively methylates both AMI and MAMI, with K_m values of 77 µM and 184 µM, respectively. qtax.seqtax.senih.govebi.ac.uk The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to its substrates. researchgate.netontosight.ai The presence and activity of this NMT are directly correlated with the ability of a barley cultivar to produce gramine. qtax.senih.govresearchgate.net

Enzyme Characteristics:

| Property | Description |

| Enzyme Name | 3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase (NMT) |

| EC Number | 2.1.1.340 expasy.orgqmul.ac.uk |

| Substrates | 3-Aminomethylindole (AMI), this compound (MAMI) researchgate.netqtax.senih.gov |

| Product of first methylation | This compound (MAMI) tandfonline.comresearchgate.net |

| Product of second methylation | Gramine tandfonline.comresearchgate.net |

| Methyl Donor | S-adenosyl-L-methionine (SAM) researchgate.netontosight.ai |

| Source | Barley (Hordeum vulgare) qtax.senih.gov |

| K_m for AMI | 77 µM qtax.senih.govebi.ac.uk |

| K_m for MAMI | 184 µM qtax.senih.govebi.ac.uk |

Gene Expression and Regulation of NMT

The gene responsible for encoding the N-methyltransferase (NMT) involved in the biosynthesis of this compound and gramine in barley has been identified, cloned, and characterized (GenBank accession U54767). researchgate.netqtax.senih.gov The presence of this gene is directly linked to the plant's ability to produce gramine; barley cultivars that lack the NMT gene are also devoid of gramine. qtax.senih.govsemanticscholar.org

The expression of the NMT gene is subject to complex regulatory mechanisms and is not always constitutive. enpress-publisher.comresearchgate.net For instance, the application of methyl jasmonate, a plant signaling molecule involved in defense responses, has been shown to induce NMT gene expression. researchgate.netnih.govresearchgate.net However, studies have revealed that an increase in NMT transcript abundance does not invariably lead to a corresponding increase in NMT protein levels or enzymatic activity. nih.gov In one experiment, a 200-fold upregulation of the NMT transcript following methyl jasmonate treatment did not result in higher NMT protein or enzyme function, indicating significant post-transcriptional or translational regulation. nih.gov This suggests that the control of gramine biosynthesis is multifaceted, diverging between transcript and metabolite levels under different conditions. nih.gov

Substrate Specificity and Kinetic Parameters of NMT

The N-methyltransferase (NMT) enzyme from barley demonstrates specific catalytic activity towards intermediates of the gramine biosynthetic pathway. It efficiently methylates both 3-aminomethylindole (AMI) and its product, this compound (MAMI). qtax.seqtax.senih.gov The enzyme utilizes S-adenosylmethionine (AdoMet) as the methyl donor for these reactions. qtax.se

Kinetic studies of the recombinant NMT protein have determined the Michaelis-Menten constants (Km) for its substrates. The Km value for AMI is 77 µM, and for MAMI, it is 184 µM. qtax.senih.gov This indicates a high affinity for AMI, the initial substrate in the methylation sequence. In contrast, the enzyme shows no detectable methylating activity towards caffeic acid, a substrate for other types of methyltransferases, confirming its specificity for the gramine pathway. qtax.senih.gov While NMT acts on both AMI and MAMI, there is some evidence to suggest that the two N-methylation steps might be catalyzed by different enzymes or that the efficiency of the second methylation (MAMI to gramine) decreases as the leaf ages. nih.gov

Table 1: Kinetic Properties of Recombinant NMT Protein from Barley This table presents the kinetic parameters of the purified N-methyltransferase (NMT) recombinant protein with its substrates.

| Substrate | Vmax (pkat mg⁻¹) | Km (µM) | Vmax/Km |

| AMI | 37.21 ± 1.18 | 77 ± 0.01 | 0.48 |

| MAMI | 43.54 ± 2.74 | 184 ± 0.03 | 0.24 |

| AdoMet | 14.50 ± 0.64 | 148 ± 0.03 | 0.10 |

| Data sourced from Zetterlund et al. qtax.se |

Regulatory Mechanisms of this compound Levels

The concentration of this compound and its downstream product, gramine, is dynamically regulated in response to various environmental cues, including biotic and abiotic stresses. researchgate.netnih.gov

Differential Regulation under Biotic Stress Conditions

Biotic stressors, such as herbivory and pathogen attack, can trigger defense responses in plants that involve the modulation of secondary metabolite levels. oup.com

The regulation of NMT and its products in barley shows a complex response to aphid infestation, which can vary depending on the aphid species and the barley genotype. nih.govdiva-portal.org Infestation by the bird cherry-oat aphid (Rhopalosiphum padi) and the rose-grain aphid (Metopolophium dirhodum) led to increased NMT gene expression in a moderately resistant barley line (DH28:4). researchgate.netnih.gov However, this heightened transcript level did not consistently translate into increased gramine concentrations. nih.gov

Conversely, in susceptible barley varieties like 'Lina' and 'Golf', no increase in NMT protein accumulation was observed over a seven-day infestation period. diva-portal.org In fact, the NMT gene was found to be down-regulated after seven days of infestation in these susceptible lines. diva-portal.org This suggests that the induction of the gramine pathway as a defense against aphids may be specific to certain aphid-plant interactions, such as with the greenbug aphid (Schizaphis graminum), which has been previously shown to increase gramine levels. nih.gov

Methyl jasmonate (MJ) is a key signaling molecule in plant defense pathways, often induced by herbivory and necrotrophic pathogens. nih.govnih.gov The NMT gene is known to be induced by methyl jasmonate. researchgate.netnih.govresearchgate.net This induction is part of a broader defense response that can lead to the accumulation of various secondary metabolites. nih.govekb.eg However, the link between MJ-induced NMT gene expression and the final concentration of this compound or gramine is not direct. Research has shown that even a significant, 200-fold increase in NMT transcripts due to MJ treatment did not result in higher levels of NMT protein or enzyme activity, highlighting a critical layer of post-transcriptional regulation in this defense pathway. nih.gov

Differential Regulation under Abiotic Stress Conditions

Abiotic stressors also play a significant role in regulating the biosynthetic pathway leading to this compound and gramine. nih.gov Conditions such as drought and high temperature can lead to an increase in the concentration of gramine in barley. nih.govnih.gov Interestingly, this accumulation occurs through a regulatory mechanism that is distinct from the one observed under certain biotic stresses. nih.gov

Studies have shown that while drought stress or the application of abscisic acid (a plant hormone involved in abiotic stress responses) resulted in higher gramine levels, there was no associated increase in NMT gene transcripts. nih.gov This divergence indicates that under these specific abiotic stress conditions, the regulation of the gramine pathway may occur at a post-transcriptional or metabolic level, rather than at the level of gene transcription. nih.gov This contrasts with the transcriptional induction of NMT seen in response to methyl jasmonate and some aphid infestations. nih.gov

Table 2: Summary of NMT Regulation in Barley under Stress This table summarizes the differential regulation of N-methyltransferase (NMT) at the transcript and metabolite level in response to various stress conditions.

| Stress Condition | Barley Genotype | NMT Transcript Level | NMT Protein/Activity | Gramine Concentration |

| Aphid Infestation (R. padi, M. dirhodum) | DH28:4 (Resistant) | Increased | No increase | No increase |

| Aphid Infestation (R. padi) | Lina (Susceptible) | Down-regulated (after 7 days) | No increase | No increase |

| Methyl Jasmonate | Cotyledons | Increased (200-fold) | No increase | Not specified |

| Drought / Abscisic Acid | Various Cultivars | No increase | Not specified | Increased |

| Data compiled from Larsson et al. nih.gov and Grönberg diva-portal.org |

Chemical Synthesis Approaches

Mannich Reaction in Aminomethylindole Synthesis

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminomethylation of acidic C-H bonds. wikipedia.orgtaylorandfrancis.com This three-component condensation reaction typically involves an active hydrogen compound, an amine (primary or secondary), and a non-enolizable aldehyde, most commonly formaldehyde (B43269). wikipedia.orgchemistnotes.com In the context of indole chemistry, the C3 position is sufficiently nucleophilic to act as the active hydrogen component, making the Mannich reaction a direct route to 3-aminomethylindoles.

A classic example is the synthesis of gramine (N,N-dimethyl-3-aminomethylindole) from indole, formaldehyde, and dimethylamine. chemistnotes.com This reaction proceeds by first forming an electrophilic iminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine. The indole then attacks this iminium ion at the C3 position to yield the aminomethylated product. wikipedia.org While effective, traditional protocols can require harsh conditions or long reaction times. researchgate.net

To improve efficiency and practicality, modern variations have been developed. One such improvement involves the use of zinc chloride as a mediator in ethanol (B145695) at room temperature. This method has been shown to produce a series of gramine derivatives in high yields (58–98%) within a much shorter timeframe (60-120 minutes) compared to older methods. researchgate.net The reaction of indole with formaldehyde and dimethylamine, for instance, yields gramine in 98% under these conditions. researchgate.net

Table 1: Zinc Chloride-Mediated Synthesis of Gramine Derivatives This table is interactive. Click on the headers to sort the data.

| Amine | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Dimethylamine | Gramine (N,N-dimethyl-3-aminomethylindole) | 90 | 98 |

| Diethylamine | 3-Diethylaminomethylindole | 90 | 73 |

Data sourced from research on efficient Mannich reaction procedures. researchgate.net

Decarboxylative Aminomethylation Strategies

Decarboxylative coupling reactions have emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids as starting materials. acs.org This approach has been successfully applied to the synthesis of 3-aminomethylindoles from indole-3-carboxylic acids.

A notable method employs a copper-catalyzed decarboxylative aminomethylation using 1,2-oxazetidines as the aminomethyl source. organic-chemistry.orgnih.govacs.org This reaction proceeds through the strain-release-driven ring-opening of the 1,2-oxazetidine. organic-chemistry.org The process demonstrates broad functional group tolerance and provides diverse 3-aminomethylindoles in good to excellent yields, typically ranging from 58% to 96%. organic-chemistry.org The optimized conditions for this transformation often involve a copper(II) acetate (B1210297) catalyst with potassium pivalate (B1233124) (KOPiv) in a solvent like fluorobenzene (B45895) at elevated temperatures (140°C). organic-chemistry.org Furthermore, by combining copper and iron salts, this strategy can be extended to a cascade reaction that synthesizes complex and biologically significant γ-carbolines. organic-chemistry.org

Another approach involves a rhodium(III)-catalyzed decarboxylative C-H activation process. acs.org This method couples indoles (bearing a pyrimidine (B1678525) directing group) with arylglycines, which serve as the aminomethyl source after decarboxylation. The reaction selectively yields C3-aminomethylated indole products. acs.org

Table 2: Comparison of Decarboxylative Aminomethylation Methods for Indole Derivatives This table is interactive. Click on the headers to sort the data.

| Catalytic System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Copper(II) acetate | Indole-3-carboxylic acids, 1,2-Oxazetidines | 3-Aminomethylindoles | High yields (58-96%), broad functional group tolerance. organic-chemistry.org |

Palladium-Catalyzed Intramolecular Heck Reactions for Indole Derivatives

The palladium-catalyzed Heck reaction is a versatile tool for C-C bond formation, and its intramolecular variant has been extensively used to construct complex cyclic and polycyclic structures. researchgate.net In indole synthesis, this reaction is particularly valuable for creating fused ring systems, leading to a variety of indoline (B122111) and carboline derivatives.

One strategy involves the palladium-catalyzed intramolecular tandem dearomatization of indoles. arabjchem.org Starting from N-halobenzoyl o-haloaniline derivatives and phenylboronic acids, this method assembles structurally diverse indoline scaffolds containing adjacent tertiary and quaternary stereocenters with high diastereoselectivity. arabjchem.org The reaction cascade provides an efficient pathway to valuable tetracyclic indoline products. arabjchem.org

Another innovative application is the palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles. nih.govrsc.org This reaction utilizes N-acyl indoles and a difluorocarbene precursor (ClCF2COONa) to generate polycyclic indoline derivatives containing a 1,1-difluoroethylene unit. nih.govrsc.org The proposed mechanism involves oxidative addition of the palladium(0) catalyst to an aryl bromide, followed by intramolecular coordination and migratory insertion into the indole ring, and finally a β-hydride elimination step to form the product. nih.govrsc.org This method represents a novel approach to constructing complex organofluorine compounds. nih.gov

Furthermore, enantioselective versions of the intramolecular Heck reaction have been developed. Using a Pd(dba)2/BINOL-based phosphoramidite (B1245037) ligand system, the dearomative annulation of indoles with N-tosylhydrazones can produce chiral indoline derivatives with excellent enantioselectivity. acs.org

Biosynthetic Mimicry and Enzymatic Synthesis

Nature provides elegant and efficient pathways for the synthesis of complex molecules, which can inspire the development of laboratory methods. The biosynthesis of the indole alkaloid gramine in barley (Hordeum vulgare) offers direct insight into the formation of this compound. mdpi.com

The biosynthetic pathway begins with the amino acid tryptophan. mdpi.com It is proposed that tryptophan is first converted to 3-aminomethylindole (AMI). Subsequently, a specific N-methyltransferase enzyme catalyzes two successive methylation steps. The first methylation converts AMI into this compound (MAMI), and the second methylation converts MAMI into the final product, gramine (N,N-dimethyl-3-aminomethylindole). mdpi.com

This enzymatic cascade highlights the feasibility of selective N-methylation. While the enzyme responsible for converting tryptophan to AMI in barley has yet to be fully elucidated, the N-methyltransferase that performs the subsequent methylations has been cloned and characterized. mdpi.com Knowledge of such biosynthetic pathways can guide the design of biomimetic syntheses or the direct use of enzymes as catalysts in chemoenzymatic strategies. nih.gov This approach, often termed "biosynthetic mimicry," aims to replicate the efficiency and selectivity of nature's synthetic machinery in a laboratory setting, potentially leading to more sustainable and effective synthetic routes. nih.govbeilstein-journals.org

Development of Novel Synthetic Routes for this compound Analogues

The structural scaffold of 3-aminomethylindole is a key feature in many biologically active compounds, prompting the development of novel synthetic routes to access a wide range of analogues. nih.govresearchgate.net These efforts aim to create libraries of compounds for biological screening and to synthesize complex natural products.

One such development is an efficient, non-reductive synthesis of 3-aminomethylindole from gramine, which can then serve as a versatile intermediate. researchgate.netgoogle.com.sg In this route, gramine is first converted to 3-phthalimidomethylindole. Subsequent reaction of this intermediate allows for the synthesis of various analogues, including thiazino[6,5-b]indole derivatives, which are structurally related to the phytoalexin cyclobrassinin. researchgate.net This pathway demonstrates how a readily available starting material like gramine can be transformed into more complex and potentially bioactive heterocyclic systems. researchgate.net

In another line of research, series of novel 3-aminomethylindole derivatives have been designed and synthesized to evaluate their potential as multifunctional therapeutic agents. nih.gov These synthetic efforts often involve multi-step sequences to introduce diverse substituents onto the indole core, the amino group, or the methylene (B1212753) bridge, thereby modulating the molecule's biological activity. For example, derivatives have been created and tested for anti-inflammatory and neurotrophic properties, indicating the therapeutic potential of this class of compounds and driving further synthetic innovation. nih.gov

Genotoxic and Carcinogenic Potential of Nitrosoamine Derivatives of this compound (NNMAM)

N'-Nitroso-N-methyl-3-aminomethylindole (NNMAM) is a nitrosoamine compound that has drawn considerable interest in the fields of toxicology and carcinogenesis. ontosight.ai Classified within a group of chemicals recognized for their potential to induce cancer, NNMAM's biological activity is a subject of ongoing research. ontosight.ai

DNA Adduct Formation as a Mechanism of Action

The genotoxic and carcinogenic effects of NNMAM are believed to stem from its ability to form DNA adducts. ontosight.ai This process involves the covalent bonding of the chemical to a DNA molecule. ontosight.ai Such adducts can interfere with normal DNA replication and transcription, which can lead to mutations and potentially initiate the development of cancer. ontosight.ai

The formation of DNA adducts is a mechanism shared by other carcinogenic nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), which are found in tobacco products. mdpi.comnih.gov These compounds are metabolically activated by cytochrome P450 enzymes into intermediates that can methylate and pyridyloxobutylate DNA, forming adducts that are linked to their carcinogenic properties. nih.gov While the specific adducts formed by NNMAM are a subject of detailed study, the general mechanism of DNA adduct formation is a well-established pathway for the carcinogenicity of nitrosamines. ontosight.aimdpi.com

Induction of Mutations and Carcinogenesis in Experimental Models

Experimental studies have demonstrated that NNMAM can cause mutations in DNA and lead to cancer in animal models. ontosight.ai This aligns with the broader understanding of N-nitroso compounds, which have been tested in various animal models to assess their carcinogenic potential. nih.govfrontiersin.org For instance, N-Methyl-N-nitrosourea (MNU), a direct-acting alkylating agent, is widely used to induce mammary cancer in rats, providing a model for human breast cancer research. elsevierpure.com Similarly, methyl benzylnitrosamine (NMBA) is a potent inducer of esophageal tumors in rats. frontiersin.org

The use of animal models is crucial for understanding the process of chemical carcinogenesis, as these models allow for the investigation of tumor development in a way that mimics human tumor formation. frontiersin.org Although direct and comprehensive data on NNMAM's effects in various experimental models remains a focused area of research, the existing evidence strongly suggests its potential as a mutagen and carcinogen. ontosight.ai

Neurobiological Activities of Aminomethylindole Derivatives

In contrast to the carcinogenic potential of its nitrosoamine derivative, the core structure of aminomethylindole is being explored for its therapeutic benefits, particularly in the context of neuroinflammation. A series of aminomethylindole derivatives have been synthesized and evaluated for their anti-neuroinflammatory and neurotrophic properties. acs.orgnih.gov

Anti-neuroinflammatory Actions

Recent research has highlighted the potential of certain aminomethylindole derivatives as multifunctional agents for treating neurodegenerative diseases, which are often associated with neuroinflammation. acs.orgnih.gov

Studies have shown that the anti-neuroinflammatory effects of these derivatives are linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. acs.orgnih.govresearchgate.net These pathways are crucial in the inflammatory response. waocp.org The MAPK cascade, a three-tiered system of kinases, and the NF-κB pathway are key regulators of cellular processes like cell growth and survival, and their activation can lead to inflammation. waocp.org By inhibiting these pathways, aminomethylindole derivatives can effectively reduce the neuroinflammatory response. acs.orgnih.govacs.org

The anti-neuroinflammatory activity of these compounds is further demonstrated by their ability to downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.orgnih.govresearchgate.net In experimental settings using lipopolysaccharide (LPS)-stimulated microglial cells, these derivatives potently inhibited the production of nitric oxide (NO). acs.orgnih.gov This inhibitory effect was associated with the reduced expression of iNOS and COX-2, both of which are key enzymes in the inflammatory process. acs.orgnih.govmdpi.com The ability to inhibit COX-2 is a significant contributor to the comprehensive anti-neuroinflammatory activity of these compounds. acs.orgnih.gov

Table 1: Summary of Biological Activities of this compound Derivatives

| Derivative/Class | Biological Activity | Mechanism of Action | Key Findings |

|---|---|---|---|

| N'-Nitroso-N-methyl-3-aminomethylindole (NNMAM) | Genotoxic and Carcinogenic | Formation of DNA adducts | Induces mutations and cancer in experimental models. ontosight.ai |

| Aminomethylindole Derivatives | Anti-neuroinflammatory | Suppression of MAPK/NF-κB pathways | Downregulates iNOS and COX-2 expression. acs.orgnih.govresearchgate.net |

| Downregulation of inflammatory mediators | Shows potential for treating neurodegenerative diseases. acs.orgnih.gov |

Neurotrophic Effects and Neurite Outgrowth Promotion

Derivatives of this compound have demonstrated significant potential in promoting neural health through their neurotrophic effects and the ability to stimulate neurite outgrowth. acs.orgnih.gov These compounds have been shown to potentiate the action of nerve growth factor (NGF), a crucial protein for the growth, maintenance, and survival of neurons. acs.orgnih.gov In preclinical studies, a number of aminomethylindole derivatives were effective in promoting neurite outgrowth in PC12 cells, a cell line commonly used in neuroscience research. acs.orgnih.gov

The development of multifunctional molecules that can interact with various pathological targets is a promising strategy for addressing complex neurodegenerative diseases. acs.orgnih.gov The neurotrophic activity of these derivatives is a key aspect of their potential therapeutic value. For instance, some dimeric securinine (B1681715) analogues have been identified as potent enhancers of neurite outgrowth, acting through the phosphorylation and activation of multiple signaling molecules, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and Akt. acs.org This highlights the intricate molecular mechanisms through which these compounds exert their neurotrophic effects.

Further research has identified specific aminomethylindole derivatives, such as compounds 8c and 8g from one study, that not only promote neurite outgrowth but also exhibit anti-inflammatory properties. acs.orgnih.govx-mol.com This dual activity is particularly relevant for the treatment of neurodegenerative conditions where inflammation and neuronal damage are intertwined. acs.orgnih.gov The ability of these compounds to enhance neurite extension suggests their potential to aid in the reconstruction of synaptic connections following neuronal injury or degeneration. acs.org

Potential for Neurodegenerative Disease Treatment

The multifaceted biological activities of this compound derivatives position them as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.orgnih.govgoogle.com The complexity of these diseases, which often involve multiple pathological pathways, necessitates the development of multifunctional therapeutic agents. acs.orgnih.gov Aminomethylindole derivatives fit this profile by simultaneously addressing different aspects of neurodegeneration. acs.orgnih.gov

One key area of their potential lies in their neuroprotective properties. nih.gov Research has shown that these compounds can mitigate neuronal damage by targeting early pathophysiological events observed in neurodegenerative scenarios, such as neuronal Ca2+ overload and the inhibition of protein phosphatase 2A (PP2A). nih.gov For example, the derivative 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine demonstrated a significant ability to recover PP2A activity and block voltage-gated Ca2+ channels, along with a good neuroprotective profile. nih.gov

Furthermore, the anti-inflammatory and neurotrophic effects of these derivatives contribute to their potential in treating neurodegenerative disorders. acs.orgnih.gov By inhibiting the production of inflammatory mediators and promoting the growth of neurites, these compounds can help to create a more favorable environment for neuronal survival and function. acs.orgnih.gov The development of N-methyl-N-{[(1-methyl-5-alkoxy)-1H-indol-2-yl]methyl}prop-2-yn-1-amine derivatives, which are multipotent inhibitors of monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase, further underscores the potential of this class of compounds in alleviating symptoms and potentially slowing the progression of diseases like Alzheimer's. google.com

Rescue of Cells from Oxidative Stress (e.g., H2O2 injury)

A significant aspect of the pharmacological relevance of this compound derivatives is their ability to protect cells from oxidative stress, a key contributor to cellular damage in various diseases, including neurodegenerative disorders. acs.orgnih.govfrontiersin.orgmdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and the body's ability to counteract their harmful effects. frontiersin.orgnih.gov

Studies have demonstrated that certain aminomethylindole derivatives can effectively rescue cells from injury induced by H2O2. acs.orgnih.gov For instance, compounds 8c and 8g, which also show outstanding anti-inflammatory and neurite outgrowth-promoting activities, were capable of rescuing cells after H2O2-induced injury. acs.orgnih.govx-mol.com This protective effect is crucial as the central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption and limited regenerative capacity. mdpi.com

The mechanism behind this protective effect is linked to the antioxidant properties of these compounds. They can help to mitigate the damage caused by ROS to essential cellular components like proteins, DNA, and lipids. mdpi.com Research on other compounds has shown that attenuating oxidative stress can reduce cardiomyocyte apoptosis and myocardial damage, highlighting the therapeutic potential of targeting oxidative stress. frontiersin.org Furthermore, some natural compounds have been shown to alleviate neuroinflammation by acting as antioxidants and attenuating H2O2-induced brain toxicity. nih.gov The ability of this compound derivatives to counteract oxidative stress adds another layer to their potential as multifunctional agents for treating neurodegenerative and other diseases where oxidative damage plays a pivotal role. acs.orgnih.govnih.gov

Antiviral Activities of this compound Related Compounds

Inhibition of Viral Lifecycle Stages

This compound related compounds, particularly gramine (N,N-dimethyl-3-aminomethylindole) and its derivatives, have demonstrated notable antiviral activities against a range of viruses. researchgate.netmdpi.com These compounds have been shown to interfere with various stages of the viral lifecycle, making them a point of interest in the development of new antiviral therapies. researchgate.netmdpi.comresearchgate.net

One of the key findings is the ability of certain gramine derivatives to act at the early stages of viral replication. researchgate.netresearchgate.net For example, a specific derivative, compound 75, was found to be effective against enterovirus 71 (EV71) by intervening in the initial phases of its lifecycle. researchgate.netmdpi.comresearchgate.net This early intervention is crucial as it can prevent the virus from establishing a productive infection within the host cell.

Furthermore, research has indicated that the antiviral action of some indole derivatives is not limited to a single type of virus. researchgate.net For instance, 3-indoleacetonitrile (B1196911) has shown broad-spectrum antiviral activity against influenza A viruses. researchgate.net The ability to inhibit different viruses suggests that these compounds may target common host-cell factors or viral processes. Time-of-addition studies with other antiviral compounds have suggested activity during post-entry and/or the replication phase of the virus life cycle. diva-portal.org This broad-spectrum potential makes this compound related compounds attractive candidates for further investigation as antiviral agents. researchgate.netnih.gov

Mechanisms of Antiviral Action

The antiviral effects of this compound related compounds are mediated through several distinct mechanisms. A primary mode of action for some derivatives involves the disruption of viral protein synthesis and RNA replication. researchgate.netresearchgate.net For instance, a derivative of gramine was observed to significantly interfere with protein synthesis and RNA replication in cells infected with enterovirus 71. researchgate.netresearchgate.net This inhibition of essential viral processes effectively halts the production of new virus particles.

Another identified mechanism is the ability of these compounds to block the assembly of the virus. mdpi.com One study revealed that a gramine derivative could inhibit the assembly of the Tobacco Mosaic Virus (TMV) by cross-linking its capsid protein. mdpi.com By preventing the proper formation of the viral structure, the compound renders the virus non-infectious.

Furthermore, some indole derivatives may exert their antiviral effects by interacting with host cell components. For example, 3-methyleneoxindole, a related indole compound, is thought to bind to ribosomes in host cells, which in turn prevents the attachment of poliovirus messenger RNA and subsequent viral protein synthesis. nih.gov This highlights the diverse strategies that this compound related compounds can employ to inhibit viral replication, making them a versatile class of molecules for antiviral drug development. researchgate.netmdpi.comnih.gov

Anti-inflammatory Properties

Derivatives of this compound have been recognized for their significant anti-inflammatory properties, which contribute to their potential as multifunctional therapeutic agents, particularly in the context of neurodegenerative diseases where inflammation is a key pathological component. acs.orgnih.gov

A series of aminomethylindole derivatives have been synthesized and evaluated for their ability to combat neuroinflammation. acs.orgnih.gov Initial screenings revealed that a majority of these compounds effectively inhibited the production of nitric oxide (NO), a pro-inflammatory molecule, in microglial cells stimulated by lipopolysaccharide (LPS). acs.orgnih.gov The anti-inflammatory effects of these compounds were found to be associated with the downregulation of the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.orgnih.gov

Antitumor and Antiproliferative Activities

The aminomethylindole scaffold is a key feature in many biologically active alkaloids, including some with demonstrated antitumor properties. semanticscholar.org For instance, certain phytoalexins isolated from cruciferous plants, which contain the 3-aminomethylindole moiety, exhibit antitumor activity. semanticscholar.org The natural alkaloid gramine (N,N-dimethyl-1H-indole-3-methylamine), a close derivative, has also attracted attention for its potential antiproliferative effects. mdpi.comresearchgate.net

Research into synthetic derivatives has yielded compounds with significant cytotoxic activities against various human cancer cell lines. Studies on aminomethylated derivatives have shown potent activity, highlighting the importance of this chemical group. mdpi.com For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative effects. mdpi.com Similarly, newly designed indazole derivatives, which share structural similarities, have shown promising inhibitory effects against human cancer cell lines, including those for lung, leukemia, prostate, and liver cancers. semanticscholar.org One such derivative, compound 6o, was particularly effective against the K562 chronic myeloid leukemia cell line. semanticscholar.org

Table 1: Antiproliferative Activity of Selected Indole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Indazole Derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 | semanticscholar.org |

| Indazole Derivative 6o | A549 | Lung | 15.6 | semanticscholar.org |

| Indazole Derivative 6o | PC-3 | Prostate | 17.1 | semanticscholar.org |

| Indazole Derivative 6o | Hep-G2 | Hepatoma | 18.5 | semanticscholar.org |

| Quillaic Acid Derivative E | HCT116 | Colorectal | 2.46 | frontiersin.org |

The antitumor effects of this compound and related derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell division cycle. frontiersin.orgnih.gov The inhibition of cancer cell proliferation through these mechanisms is a key feature of many chemotherapeutic agents. nih.gov

Studies have shown that specific derivatives can induce apoptosis and cause cell cycle arrest in a dose-dependent manner. semanticscholar.org For example, one promising indazole derivative, compound 6o, was found to induce apoptosis in K562 leukemia cells; as the concentration of the compound increased from 10 to 14 µM, the total apoptosis rate rose from 9.64% to 37.72%. semanticscholar.org This compound also caused the cell cycle to arrest in the G2/M phase. semanticscholar.org Other research on different derivatives has shown the ability to block the cell cycle in the G1 phase. frontiersin.org One such compound, at a concentration of 30 µM, caused 81.2% of HCT116 colon cancer cells to be arrested in the G1 phase, compared to 53.9% in the untreated control group. frontiersin.org This G1 arrest was associated with the downregulation of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle progression. ub.edu

Antibacterial and Antifungal Properties

Derivatives of the indole nucleus have demonstrated significant antibacterial and antifungal activities. mdpi.commdpi.com Gramine and its derivatives have been shown to possess broad biological functions, including antibacterial and antifungal effects. researchgate.net For instance, certain gramine derivatives featuring an acylamino group exhibited moderate antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 30 μg/mL. mdpi.com

A comprehensive study on a series of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to excellent antimicrobial activity. mdpi.com These compounds were tested against a panel of eight Gram-positive and Gram-negative bacteria and eight fungal species. mdpi.com The antibacterial activity of these compounds, with MIC values ranging from 0.004 to 0.045 mg/mL, surpassed that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) in many cases. mdpi.com Their antifungal activity was also notable, with MIC values in the range of 0.004–0.06 mg/mL. mdpi.com Docking studies suggested that the antibacterial mechanism may involve the inhibition of the enzyme MurB, while the antifungal action may be linked to the inhibition of 14α-lanosterol demethylase. mdpi.com

Table 2: Antimicrobial Activity of a Selected Indole Derivative (Compound 8*)

| Microorganism | Type | MIC (mg/mL) | Source |

|---|---|---|---|

| Enterobacter cloacae | Gram-negative Bacteria | 0.004 | mdpi.com |

| Bacillus cereus | Gram-positive Bacteria | 0.008 | mdpi.com |

| Staphylococcus aureus | Gram-positive Bacteria | 0.015 | mdpi.com |

| Escherichia coli | Gram-negative Bacteria | 0.03 | mdpi.com |

| Trichoderma viride | Fungus | 0.004 | mdpi.com |

| Aspergillus fumigatus | Fungus | 0.06 | mdpi.com |

Algicidal Activity

Certain this compound derivatives, particularly the natural alkaloid gramine (N,N-dimethyl-3-aminomethylindole), have been identified as potent algicides. researchgate.netresearchgate.net These compounds are considered promising allelochemicals for controlling harmful algal blooms, such as those caused by the freshwater cyanobacterium Microcystis aeruginosa. researchgate.netresearchgate.net Studies have demonstrated that gramine effectively inhibits the growth of this cyanobacterium. researchgate.net The effective concentration required to cause 50% inhibition (EC₅₀) after three days was found to be between 0.5 and 2.1 mg/L, depending on the initial density of the algae. researchgate.netresearchgate.net

Table 3: Algicidal Activity of Gramine Against Microcystis aeruginosa

| Initial Algal Density (cells/mL) | EC50 at 3 days (mg/L) | Source |

|---|---|---|

| 5 x 104 | 0.5 | researchgate.netresearchgate.net |

| 5 x 105 | 2.1 | researchgate.netresearchgate.net |

The mechanism behind the algicidal activity of gramine involves the induction of significant oxidative stress within the algal cells. researchgate.net Exposure to gramine leads to a marked increase in the level of reactive oxygen species (ROS). researchgate.net This overproduction of ROS induces lipid peroxidation, a process that damages cell membranes. frontiersin.org A key indicator of this damage is the significant increase in malondialdehyde (MDA), a product of lipid peroxidation, in gramine-treated cells. researchgate.netfrontiersin.org The phytotoxicity of gramine on M. aeruginosa is therefore attributed to this oxidative damage pathway. researchgate.net

Algae possess antioxidant systems to defend against oxidative stress. nih.govmdpi.com However, potent algicides like gramine can overwhelm these defenses. researchgate.net Gramine exposure affects the enzymatic and non-enzymatic antioxidant systems in M. aeruginosa in distinct ways. researchgate.net The activity of superoxide (B77818) dismutase (SOD), a key enzyme in the antioxidant system, was found to decrease following exposure to gramine. researchgate.net In contrast, catalase (CAT) activity initially increased after 4 hours of exposure but then decreased after 60 hours. researchgate.net The algal cells also responded by increasing the levels and regeneration rates of non-enzymatic antioxidants like ascorbic acid (AsA) and reduced glutathione (B108866) (GSH) in the initial hours of exposure. researchgate.net These results suggest that while the algae attempt to mount a defense, the inactivation of crucial enzymes like SOD is a critical factor in the growth inhibition caused by gramine. researchgate.net

Table 4: Effect of Gramine on the Antioxidant System of M. aeruginosa

| Antioxidant Component | Observed Effect | Source |

|---|---|---|

| Reactive Oxygen Species (ROS) | Obvious increase | researchgate.net |

| Malondialdehyde (MDA) | Significant increase | researchgate.net |

| Superoxide Dismutase (SOD) | Decreased activity | researchgate.net |

| Catalase (CAT) | Increased activity at 4h, decreased from 60h | researchgate.net |

| Ascorbic Acid (AsA) | Increased content and regeneration at 4h | researchgate.net |

| Reduced Glutathione (GSH) | Increased content at 4h and 40h | researchgate.net |

Serotonin (B10506) Receptor-Related Activity

The structural similarity between indole derivatives and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has led to investigations into their activity at serotonin receptors. mdpi.com These receptors are crucial for regulating a wide range of physiological functions. mdpi.com Many studies have indicated that gramine itself can act as a 5-HT receptor antagonist. mdpi.com

Further research into more complex derivatives has revealed specific interactions with serotonin receptor subtypes. A study on the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole demonstrated their activity as serotonin receptor agonists. nih.gov More recent computational studies involving molecular docking have explored the binding affinities of various structural derivatives to specific serotonin receptors, such as the 5-HT1A receptor, to predict their potential neuropsychiatric applications. mdpi.com These findings underscore the potential for this compound derivatives to serve as scaffolds for developing agents that modulate the serotonergic system. mdpi.comnih.gov

Historical Context of N Methyl 3 Aminomethylindole Research

The investigation into the biosynthesis of gramine (B1672134), and by extension N-Methyl-3-aminomethylindole, dates back to the mid-20th century. In 1951, it was demonstrated that tryptophan is a precursor to gramine in barley shoots. oregonstate.edu A decade later, in 1961, the intermediate precursors, 3-aminomethylindole and this compound, were identified. oregonstate.edu These findings were later confirmed by administering labeled versions of these intermediates to barley shoots, which resulted in the formation of labeled gramine. oregonstate.edu

Early research focused on elucidating the biosynthetic pathway through feeding experiments with radiolabeled compounds. These foundational studies laid the groundwork for later molecular and genetic investigations. The purification and characterization of the N-methylating enzyme in the 1980s was another significant milestone. qtax.se However, the gene for this enzyme was not identified and cloned until later, which was a critical step in understanding the genetic basis of gramine production. diva-portal.orgqtax.se

Overview of Research Trajectories for N Methyl 3 Aminomethylindole

Current and future research on N-Methyl-3-aminomethylindole and its related pathways are moving in several exciting directions. One major area of focus is the potential for metabolic engineering of crops. With the complete biosynthetic pathway to gramine (B1672134) now understood, including the recent identification of AMI synthase, researchers can now explore ways to manipulate gramine levels in barley. yuntsg.comuni-hannover.de This could lead to the development of barley varieties with enhanced pest resistance or, conversely, reduced toxicity for use as animal fodder. yuntsg.com

Furthermore, the elucidation of this pathway provides a model for understanding the biosynthesis of other indole (B1671886) alkaloids. The enzymes and genes involved in the formation of this compound and gramine can be used as tools to discover and characterize similar pathways in other plants.

Beyond its role in gramine biosynthesis, the broader biological activities of this compound and its derivatives are also being explored. For example, recent studies have investigated the potential of synthetic 3-aminomethylindole derivatives for their anti-inflammatory and neurotrophic properties, suggesting that this class of compounds may have applications beyond plant defense. acs.orgnih.gov

Analytical and Detection Methodologies for N Methyl 3 Aminomethylindole

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Methyl-3-aminomethylindole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) Spectrometry offer complementary information for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the indole (B1671886) ring, the aminomethyl bridge, and the N-methyl group.

¹³C NMR Spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct peaks for each carbon atom in the indole nucleus, the methylene (B1212753) bridge, and the methyl group. mdpi.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-donating or withdrawing nature of the substituents. csic.es

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on data for similar indole structures. Actual experimental values may vary.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Indole NH | 10.0 - 11.5 | - |

| Indole Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| -CH₂- | 3.8 - 4.2 | 45 - 55 |

| N-CH₃ | 2.4 - 2.8 | 30 - 40 |

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de For this compound, with a molecular formula of C₁₀H₁₂N₂, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 160.22 g/mol ). nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for this compound is the alpha-cleavage, which involves the breaking of the bond between the indole ring and the aminomethyl group. youtube.commiamioh.edu This would result in a stable indolyl-methyl cation. Another likely fragmentation involves the loss of the methyl group from the nitrogen atom. nih.gov The presence of an odd number of nitrogen atoms in the molecule results in an even molecular weight, a principle known as the Nitrogen Rule. whitman.edu

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₂N₂]⁺ | 160 |

| [M-CH₃]⁺ | [C₉H₉N₂]⁺ | 145 |

| [M-CH₂NHCH₃]⁺ | [C₈H₆N]⁺ | 116 |

| [CH₂NHCH₃]⁺ | - | 44 |

Ultraviolet (UV) spectrometry measures the absorption of UV light by a molecule, which provides information about its electronic transitions. Indole and its derivatives are known to have strong and characteristic UV chromophores. derpharmachemica.com The UV spectrum of this compound is expected to be similar to that of other 3-substituted indoles, such as 3-methylindole. researchgate.net Typically, indole derivatives exhibit two main absorption bands. The spectrum of N-methylaniline, a related aromatic amine, can also provide comparative data. nist.gov The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent used and the substitution pattern on the indole ring. mdpi.com

Table 3: Expected UV Absorption Maxima for this compound Based on typical values for 3-substituted indoles.

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Band 1 | 270 - 290 | π → π* |

| Band 2 | 210 - 230 | π → π* |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating and quantifying compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov Detection is often achieved using a UV detector set at one of the compound's absorption maxima. mdpi.com The retention time of the compound is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for quantification. nih.gov

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~280 nm |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis of compounds, such as assessing purity and monitoring the progress of a reaction. getty.edu For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. After the separation, the spots can be visualized under UV light or by using a staining reagent that reacts with indole compounds, such as Ehrlich's reagent, which produces a characteristic color. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification.

Table 5: General TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a nonpolar and a polar organic solvent (e.g., ethyl acetate (B1210297)/hexane) |

| Visualization | UV light (254 nm) or staining with Ehrlich's reagent |

Enzymatic Assays for NMT Activity

The biosynthesis of N,N-dimethyl-3-aminomethylindole (gramine) from 3-aminomethylindole involves two sequential methylation steps, both catalyzed by a single N-Methyltransferase (NMT) enzyme. qtax.seresearchgate.net This enzyme utilizes S-adenosyl-L-methionine (AdoMet) as the methyl group donor. The first methylation converts 3-aminomethylindole (AMI) to this compound (MAMI), and the second methylation converts MAMI to gramine (B1672134). qtax.seresearchgate.net The characterization and quantification of this NMT's activity rely on specific enzymatic assays.

Assay Principle and Methodology

Enzymatic assays for the NMT involved in gramine biosynthesis are typically performed using purified recombinant enzyme expressed in E. coli. qtax.senih.gov The fundamental principle of the assay is to measure the rate of product formation when the enzyme is incubated with its substrates. A common and sensitive method involves a radiochemical assay.

The reaction mixture for such an assay generally includes:

Enzyme: A known quantity of the purified NMT protein.

Substrate: Either 3-aminomethylindole (AMI) or this compound (MAMI).

Methyl Donor: S-adenosyl-L-methionine (AdoMet), often radiolabeled (e.g., with ¹⁴C on the methyl group) to enable detection of the methylated product.

Buffer: A suitable buffer to maintain optimal pH and ionic conditions for enzyme activity.

The reaction is initiated by adding one of the components (e.g., the enzyme or AdoMet) and is allowed to proceed for a specific time at a controlled temperature, typically 30°C. qtax.se The reaction is then terminated, and the amount of radiolabeled product formed is quantified using techniques like scintillation counting. This allows for the calculation of the reaction velocity.

Kinetic Characterization

By systematically varying the concentrations of the substrates (AMI, MAMI, and AdoMet) and measuring the initial reaction rates, key kinetic parameters of the NMT can be determined. These parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), provide crucial insights into the enzyme's efficiency and affinity for its substrates.

Research involving the cloned and purified NMT from barley (Hordeum vulgare) has established its kinetic properties. The enzyme demonstrates high activity with both AMI and its intermediate product, MAMI. qtax.senih.gov The Kₘ value indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, with a lower Kₘ value suggesting a higher affinity of the enzyme for the substrate. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. qtax.se

The kinetic data for the recombinant barley NMT are summarized below.

| Substrate | Kₘ (µM) | Vₘₐₓ (pkat mg⁻¹) | Vₘₐₓ/Kₘ |

|---|---|---|---|

| 3-aminomethylindole (AMI) | 77 | 37.21 | 0.48 |

| This compound (MAMI) | 184 | 43.54 | 0.24 |

| S-adenosyl-L-methionine (AdoMet) | 148 | 14.50 | 0.10 |

The data indicate that the enzyme has a higher affinity for 3-aminomethylindole (AMI) compared to this compound (MAMI), as shown by its lower Kₘ value. qtax.se However, the maximum reaction velocity is slightly higher with MAMI as the substrate. qtax.se These findings are critical for understanding the regulation and efficiency of the gramine biosynthetic pathway in plants like barley. qtax.senih.gov

Future Research Directions and Translational Perspectives

Elucidating Uncharacterized Steps in Biosynthetic Pathways

N-Methyl-3-aminomethylindole (also known as MAMI) is a key intermediate in the biosynthesis of the defensive alkaloid gramine (B1672134), which is derived from the amino acid tryptophan. researchgate.netmpg.de For a long time, the initial step in this pathway—the conversion of tryptophan to 3-aminomethylindole (AMI) involving a side-chain shortening—remained a significant gap in scientific understanding. researchgate.net However, recent breakthroughs have successfully elucidated this formerly uncharacterized step.

The biosynthetic pathway is now understood to proceed as follows:

Tryptophan to 3-aminomethylindole (AMI): This conversion is catalyzed by a cytochrome P450 monooxygenase, CYP76M57, which has been named AMI synthase (AMIS). mpg.debohrium.comnih.gov The discovery of the gene encoding AMIS was a pivotal moment, revealing that the transformation occurs through an unexpected cryptic oxidative rearrangement rather than a previously hypothesized PLP-dependent enzyme mechanism. mpg.debohrium.com

AMI to this compound (MAMI): The first methylation step is carried out by the enzyme 3-aminomethylindole N-methyltransferase (NMT). researchgate.netexpasy.orgbiochemistry.prof This enzyme transfers a methyl group from S-adenosyl-L-methionine to the amino group of AMI. qmul.ac.uk

MAMI to Gramine: The same NMT enzyme catalyzes a second successive N-methylation, converting MAMI into the final product, gramine. researchgate.netbiochemistry.profqmul.ac.uk

The comprehensive characterization of the NMT enzyme from barley (Hordeum vulgare) and the recent identification of AMIS have provided a complete genetic and enzymatic map of gramine biosynthesis. bohrium.comexpasy.org This foundational knowledge allows researchers to shift focus from pathway elucidation to leveraging this information for biotechnological applications. Future research may now concentrate on the regulatory mechanisms governing the expression of these biosynthetic genes, such as the induction of NMT activity by heat stress, and how these pathways interact with other metabolic networks within the plant. nih.gov

| Enzyme | Gene | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| AMI synthase (AMIS) | CYP76M57 | Catalyzes the conversion of tryptophan to AMI via oxidative rearrangement. | Tryptophan | 3-aminomethylindole (AMI) | mpg.debohrium.comnih.gov |

| 3-aminomethylindole N-methyltransferase (NMT) | NMT | Catalyzes two sequential N-methylation steps. | AMI and this compound (MAMI) | MAMI and Gramine | researchgate.netexpasy.orgqmul.ac.uk |

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The indole (B1671886) skeleton, a core component of this compound and gramine, is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in biologically active compounds. nih.govrsc.orgresearchgate.net Consequently, gramine has become a starting point for the synthesis of numerous derivatives to explore and optimize its wide range of biological activities, which include antitumor, antiviral, and antibacterial properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for identifying how specific structural modifications influence these pharmacological effects.

Research has shown that modifications at various positions on the gramine molecule can significantly alter its bioactivity:

Indole Ring Substitution: Introducing different chemical groups onto the indole ring can enhance specific activities. For example, the synthesis of gramine analogues with bromo, nitro, and methoxy (B1213986) group substitutions has been explored. nih.gov Studies on brominated gramine analogues revealed higher antiviral activities against the Tobacco Mosaic Virus (TMV) compared to the parent compound. nih.gov

Hybrid Molecules: Creating hybrid molecules by combining the gramine structure with other pharmacologically active moieties is another strategy. A series of gramine-based hybrids have been synthesized and evaluated for anti-gastric cancer activity, with some compounds showing potent inhibition of cancer cell lines. nih.govmdpi.com

These SAR studies provide a rational basis for designing more potent and selective compounds. By systematically modifying the gramine scaffold and evaluating the resulting changes in biological effect, researchers can develop optimized analogues for specific therapeutic or agricultural applications. preprints.orgmdpi.com

| Structural Modification | Resulting Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Bromination of the indole ring | Enhanced antiviral activity against Tobacco Mosaic Virus (TMV) | Brominated gramine analogues | nih.gov |

| Addition of an acylamino group | Moderate antibacterial activity against S. aureus | Gramine derivatives with acylamino groups | nih.govmdpi.com |

| Creation of hybrid molecules | Potent anti-gastric cancer activity (cell cycle arrest, apoptosis induction) | Gramine-based hybrid molecules | nih.govmdpi.com |

| General indole skeleton | Significant influence on antimicrobial properties | Indole diketopiperazine alkaloids | frontiersin.org |

Development of this compound-Based Therapeutic Agents

The diverse biological activities of gramine and its derivatives make them attractive candidates for therapeutic drug development. researchgate.netnih.gov The indole nucleus is a cornerstone of many pharmaceuticals, with more than 40 FDA-approved drugs containing this structure. rsc.orgresearchgate.net The structural similarity of gramine to approved drugs like sumatriptan (B127528) and rizatriptan (B1679398) further underscores its potential as a scaffold for new therapeutic agents. nih.govresearchgate.net

Current research is focused on several key therapeutic areas:

Oncology: Gramine derivatives have demonstrated significant potential as anticancer agents. For instance, compound 61b was found to inhibit the growth of BGC-823 human gastric cells, while another hybrid molecule, 79c, exhibited potent activity against MGC803 human gastric cancer cells by inducing cell cycle arrest and mitochondria-mediated apoptosis. nih.govmdpi.com

Neurodegenerative Diseases: There is growing interest in gramine for its potential application in treating conditions like Alzheimer's disease. researchgate.net Studies have shown that gramine can prevent the apoptosis of PC12 cells and inhibit neuroinflammation through the NF-κB signaling pathway, suggesting neuroprotective effects. mdpi.com

Antimicrobial Agents: Various gramine derivatives have been reported to possess antibacterial and antifungal activities. nih.gov For example, certain derivatives show moderate activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com

The development pipeline for these agents involves moving from initial "hit" compounds identified in screenings, through "lead" optimization guided by SAR studies, to preclinical and eventually clinical trials. researchgate.netnih.gov The broad spectrum of activities associated with the gramine framework suggests that it will remain a valuable source of lead compounds for future drug discovery efforts. researchgate.net

| Therapeutic Area | Mechanism/Target | Compound Type | Reference |

|---|---|---|---|

| Oncology (Gastric Cancer) | Induces cell cycle arrest and apoptosis; inhibits metastasis | Gramine-based hybrid molecules (e.g., 79c) | nih.govmdpi.com |

| Neurodegenerative Disease (e.g., Alzheimer's) | Inhibits neuroinflammation via the NF-κB pathway; prevents apoptosis | Gramine | mdpi.com |

| Infectious Disease | Antibacterial (e.g., against S. aureus) | Gramine derivatives | nih.govmdpi.com |

| Viral Infections | Antiviral (e.g., against Tobacco Mosaic Virus) | Brominated gramine analogues | nih.gov |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing N-Methyl-3-aminomethylindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between indole-3-carbaldehyde derivatives and methylamine sources. Sodium malonates and aryl nitrones are commonly used precursors under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Yield optimization requires precise control of stoichiometric ratios (e.g., 1:1.2 for nitrone-to-malonate) and reaction time (24–48 hours). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients. Post-synthesis characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers characterize N-Methyl-3-aminomethylindole’s biological role in plant systems?

- Methodological Answer : In barley (Hordeum vulgare), biotic (e.g., fungal pathogens) and abiotic (e.g., UV radiation, drought) stressors upregulate N-Methyl-3-aminomethylindole N-methyltransferase (NMT) activity. Experimental designs should include:

- Stress induction : Controlled exposure to stressors (e.g., 24-hour UV-B irradiation at 2.5 W/m²).

- Enzyme activity assays : Quantify NMT activity via HPLC-MS to measure substrate (3-aminomethylindole) depletion and product formation.

- Gene expression analysis : Use RT-qPCR with primers specific to the NMT gene (e.g., HvNMT1) to correlate enzyme activity with transcriptional regulation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in N-Methyl-3-aminomethylindole’s dual role as a stress metabolite and potential phytotoxin?

- Methodological Answer : Conflicting data arise from differential expression under stress types. For example:

| Stress Type | NMT Activity (nmol/min/mg protein) | Phytotoxicity (IC₅₀, μM) |

|---|---|---|

| Biotic | 12.4 ± 1.2 | 45.2 ± 3.1 |

| Abiotic | 8.9 ± 0.8 | 78.6 ± 5.4 |

- Hypothesis testing : Use knockout barley mutants (CRISPR/Cas9) to isolate NMT’s role in stress adaptation versus allelopathy.

- Metabolite profiling : Compare wild-type and mutant plants via LC-MS to identify secondary metabolites linked to toxicity .

Q. How can researchers optimize electrospray ionization (ESI) parameters to analyze N-Methyl-3-aminomethylindole derivatives in complex matrices?

- Methodological Answer : ESI-MS requires:

- Ion source tuning : Apply lens potentials between 50–150 V to balance desolvation and fragmentation.

- Matrix effects : Use isotope-labeled internal standards (e.g., C-N-Methyl-3-aminomethylindole) to correct ion suppression in plant extracts.

- Collision-induced dissociation (CID) : Optimize collision energy (10–30 eV) to fragment sodium adducts ([M+Na]⁺) without degrading the indole core .

Q. What mechanisms regulate the differential expression of NMT under biotic versus abiotic stress in barley?

- Methodological Answer : Transcriptional regulation involves:

- Promoter analysis : Identify stress-responsive cis-elements (e.g., MYB/MYC binding sites) via chromatin immunoprecipitation (ChIP-seq).

- Hormonal signaling : Treat barley with jasmonic acid (JA) or salicylic acid (SA) to test pathway-specific induction. Data shows JA increases NMT activity by 2.3-fold, while SA has no effect .

Methodological Frameworks for Research Design

Q. How should researchers design multi-stress experiments to study N-Methyl-3-aminomethylindole’s adaptive roles?

- Methodological Answer :

- Factorial design : Combine biotic (e.g., Blumeria graminis inoculation) and abiotic (e.g., salinity at 100 mM NaCl) stressors in a 2×2 matrix.

- Time-series sampling : Collect tissues at 0, 6, 12, 24, and 48 hours post-stress for kinetic analysis.

- Statistical rigor : Use ANOVA with Tukey’s post-hoc test to differentiate treatment effects (p < 0.05) .

Q. What are the limitations of case study methodologies in studying N-Methyl-3-aminomethylindole’s ecological functions?

- Methodological Answer : Single-case studies (16% prevalence in plant biochemistry) lack generalizability. Mitigate via:

- Comparative analysis : Include multiple plant species (e.g., barley, lupin) with divergent NMT expression patterns.

- Meta-analysis : Aggregate data from 5+ independent studies to identify conserved stress-response pathways .

Data Interpretation and Validation

Q. How can researchers validate in silico predictions of N-Methyl-3-aminomethylindole’s enzyme-binding interactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes